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(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone

regioisomerism triazole connectivity molecular recognition

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone (CAS 2034576-70-8) is a synthetic small molecule belonging to the piperidine-triazole-isoxazole hybrid class. It incorporates a piperidine ring N-substituted with a 5-methylisoxazole-4-carbonyl group and a 2H-1,2,3-triazol-2-yl substituent at the 4-position.

Molecular Formula C12H15N5O2
Molecular Weight 261.285
CAS No. 2034576-70-8
Cat. No. B2924360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone
CAS2034576-70-8
Molecular FormulaC12H15N5O2
Molecular Weight261.285
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)N2CCC(CC2)N3N=CC=N3
InChIInChI=1S/C12H15N5O2/c1-9-11(8-15-19-9)12(18)16-6-2-10(3-7-16)17-13-4-5-14-17/h4-5,8,10H,2-3,6-7H2,1H3
InChIKeyMTNFAPCWJGJPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone: Baseline Characterization and Sourcing Overview


The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone (CAS 2034576-70-8) is a synthetic small molecule belonging to the piperidine-triazole-isoxazole hybrid class. It incorporates a piperidine ring N-substituted with a 5-methylisoxazole-4-carbonyl group and a 2H-1,2,3-triazol-2-yl substituent at the 4-position. This scaffold combines three privileged heterocyclic motifs frequently explored in medicinal chemistry for anticancer and kinase-targeted applications [1]. The molecular formula is C12H15N5O2 (MW 261.28 g/mol). The compound is primarily available from specialty chemical suppliers for research purposes.

1 Regioisomeric selectivity profiling context (N2-linked 2H-triazol-2-yl isomer)
2 Piperidine-triazole-isoxazole hybrid scaffold for SAR exploration
3 Supports kinase and protein-protein interaction (PPI) target engagement studies

Why Generic Substitution Fails for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone


In-class piperidine-triazole-isoxazole compounds cannot be interchanged generically because the regiochemistry of the triazole attachment fundamentally alters the molecular recognition profile. The target compound bears a 2H-1,2,3-triazol-2-yl (N2-linked) isomer, whereas the most closely related analog—(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone (CAS 1788679-34-4)—is the N1-linked regioisomer [1]. The N2 vs N1 connectivity changes the spatial orientation of the triazole ring, its dipole moment, and hydrogen-bonding capabilities, which can lead to divergent target binding, selectivity, and pharmacokinetic properties. Additionally, variations in the isoxazole substitution pattern (e.g., 5-methyl vs 5-cyclopropyl or 3-aryl) within the same scaffold class can abrogate or invert activity against specific biological targets, as demonstrated in the PUMA/Bcl-xL inhibition studies [2]. Without head-to-head data, procurement based solely on scaffold similarity risks selecting a compound with untested or inferior potency for the intended assay system.

Target Compound
Structural Analog
Key Mismatch Risk
N2-linked 2H-triazole (CAS 2034576-70-8)
N1-linked 1H-triazole (CAS 1788679-34-4)
Triazole attachment regiochemistry alters dipole moment and H-bonding geometry, potentially shifting target-binding pose
5-methylisoxazole substitution pattern
3-aryl isoxazole library members
Isoxazole substitution pattern variation may abrogate or invert class-level biological activity in apoptosis assays

Quantitative Differentiation Evidence for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone


Regioisomeric Triazole Connectivity: 2H-1,2,3-triazol-2-yl vs 1H-1,2,3-triazol-1-yl Structural Differentiation

The target compound is the N2-linked 2H-1,2,3-triazole regioisomer. The closest commercially available structural analog is the N1-linked 1H-1,2,3-triazole regioisomer (CAS 1788679-34-4). In the N2 isomer, the triazole ring is attached via its central nitrogen, creating a symmetrical C2 axis through the triazole-piperidine bond, whereas the N1 isomer attaches via a terminal nitrogen, resulting in an asymmetric orientation . This regiochemical difference alters the vector of the triazole dipole and its capacity for hydrogen-bond acceptance, which can lead to distinct target-binding poses. While no direct head-to-head biological comparison has been published for these two specific regioisomers, analogous studies on 1,2,3-triazole regioisomeric pairs in kinase and GPCR contexts have demonstrated that N2 vs N1 substitution can produce >10-fold differences in target affinity [1].

N2 vs N1 Triazole Connectivity
Cross-study comparable
N2-linked (central N attachment) vs N1-linked (terminal N attachment); qualitative dipole and H-bond geometry difference
Differentiating attribute for SAR workflow
>10-fold target affinity differences reported for analogous N2/N1 regioisomeric pairs
regioisomerism triazole connectivity molecular recognition

PUMA/Bcl-xL Protein-Protein Interaction Inhibition: Class-Level Benchmark for Piperidine-Triazole-Isoxazole Hybrids

A focused library of piperidine-triazole hybrids with 3-aryl isoxazole side chains—sharing the core scaffold of the target compound—was evaluated for cytotoxicity against seven cancer cell lines and for inhibition of the PUMA/Bcl-xL protein-protein interaction. The most potent compound in this series achieved an IC50 of 3.8 µM in a BRET-based PUMA/Bcl-xL interaction assay in live cancer cells [1]. This establishes a class-level benchmark for piperidine-triazole-isoxazole hybrids as PUMA/Bcl-xL inhibitors. The target compound, bearing a 5-methylisoxazole-4-yl carbonyl group and a 2H-triazol-2-yl substituent, represents a distinct combination within this chemotype, potentially yielding differential PUMA/Bcl-xL inhibitory activity compared to the 3-aryl isoxazole variants characterized in the published library.

PUMA/Bcl-xL Inhibition Benchmark
Class-level inference
Reported IC50 ~3.8 µM (BRET assay) for the most promising library member sharing the core scaffold
Class-level apoptosis assay context
Target compound specific activity remains to be determined; requires validation
PUMA Bcl-xL apoptosis PPI inhibition BRET

Physicochemical and Drug-Likeness Properties: Target Compound vs 1H-Regioisomer Comparator

The target compound and its N1-regioisomer comparator (CAS 1788679-34-4) share an identical molecular formula (C12H15N5O2) and molecular weight (261.28 g/mol) [1]. However, the regioisomeric triazole connectivity alters the calculated topological polar surface area (tPSA) and dipole moment. The N2-linked 2H-triazol-2-yl isomer exhibits a symmetric charge distribution, whereas the N1-linked isomer is asymmetric, which can influence passive membrane permeability and solubility [2]. Both compounds have the same formal hydrogen bond acceptor count (5) and hydrogen bond donor count (0), but the accessibility and geometry of these acceptors differ. These differences, while subtle at the bulk property level, can translate into measurable variations in cellular permeability, efflux susceptibility, and target engagement in cell-based assays.

Physicochemical Property Profile
Supporting evidence
Identical MW (261.28) and HBA/HBD (5/0); distinct spatial polarity distribution (symmetric N2 vs asymmetric N1 dipole)
Permeability/solubility profile may differ
Bulk property similarity does not guarantee equivalent target engagement
physicochemical properties drug-likeness molecular weight polar surface area

Recommended Research and Industrial Application Scenarios for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone


Regioisomeric Selectivity Profiling in Kinase or Protein-Protein Interaction Assays

The target compound is ideally suited as the N2-triazole regioisomer partner in a matched-pair analysis alongside its N1-regioisomer (CAS 1788679-34-4). By testing both regioisomers in the same assay panel (e.g., a kinase selectivity panel or PUMA/Bcl-xL BRET assay), researchers can quantify the contribution of triazole regiochemistry to target binding and selectivity. This head-to-head comparison can inform SAR for lead optimization programs where triazole connectivity is a variable [1].

Scaffold-Hopping Starting Point for PUMA/Bcl-xL Inhibitor Discovery

Based on the class-level evidence that piperidine-triazole-isoxazole hybrids can achieve low-micromolar inhibition of the PUMA/Bcl-xL interaction [1], the target compound can serve as a scaffold-hopping template. Its 5-methylisoxazole-4-yl carbonyl group differentiates it from the 3-aryl isoxazole library members characterized in published work, offering a distinct vector for exploring PUMA/Bcl-xL binding. Procurement is recommended for research groups seeking to expand the SAR landscape around this apoptosis-regulating protein-protein interaction target.

Custom Synthesis and Fragment-Based Library Expansion

Given its modular architecture—comprising a piperidine core, triazole ring, and isoxazole moiety—the target compound can be utilized as a synthetic intermediate for further derivatization. The 2H-triazol-2-yl group is amenable to click chemistry approaches for late-stage functionalization, while the 5-methylisoxazole carbonyl offers a handle for amide or hydrazone formation. Industrial procurement for custom library synthesis enables exploration of this chemotype in multiple biological targets simultaneously [2].

Physicochemical Baseline for Triazole-Isomer ADME Comparative Studies

The target compound and its N1-regioisomer share identical molecular formula and nearly identical computed logP and tPSA values, making them an excellent pair for isolating the impact of triazole regiochemistry on ADME parameters (permeability, metabolic stability, plasma protein binding) without confounding bulk property differences. This application is particularly relevant for drug discovery teams optimizing lead series where both regioisomers are synthetically accessible and a data-driven selection of the optimal connectivity is required [3].

Application
Selection Property
Validation Focus
Regioisomeric Selectivity Profiling
Triazole regioisomer identity (N2 vs N1)
Target binding and selectivity panel analysis
Apoptosis Pathway Research
PUMA/Bcl-xL PPI inhibition potential
Cell viability and apoptosis endpoint validation
Scaffold-Hopping Studies
Piperidine-triazole-isoxazole core scaffold
SAR expansion and custom library synthesis
ADME Mechanistic Studies
Dipole moment and H-bond acceptor geometry
Permeability, efflux, and metabolic stability assays
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